Cas no 63921-03-9 (1,7-Phenanthroline-2,8-dicarboxylicacid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, 2,8-dimethyl ester)

1,7-Phenanthroline-2,8-dicarboxylicacid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, 2,8-dimethyl ester structure
63921-03-9 structure
Product name:1,7-Phenanthroline-2,8-dicarboxylicacid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, 2,8-dimethyl ester
CAS No:63921-03-9
MF:C21H22N2O6
MW:398.40918
CID:503332
PubChem ID:453424

1,7-Phenanthroline-2,8-dicarboxylicacid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, 2,8-dimethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,7-Phenanthroline-2,8-dicarboxylicacid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, 2,8-dimethyl ester
    • 1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester
    • dimethyl 4,10-dioxo-6-pentyl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate
    • 63921-03-9
    • SCHEMBL7343647
    • DTXSID00213719
    • Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(n-pentyl)-1,7-phenanthroline-2,8-dicarboxylate
    • Inchi: InChI=1S/C21H22N2O6/c1-4-5-6-7-11-8-12-15(24)9-13(20(26)28-2)23-19(12)17-16(25)10-14(21(27)29-3)22-18(11)17/h8-10H,4-7H2,1-3H3,(H,22,25)(H,23,24)
    • InChI Key: CXGTZNNUIZGZDC-UHFFFAOYSA-N
    • SMILES: CCCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)OC)NC(=CC2=O)C(=O)OC

Computed Properties

  • Exact Mass: 398.14786
  • Monoisotopic Mass: 398.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 771
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111Ų
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.292
  • Boiling Point: 574.5°C at 760 mmHg
  • Flash Point: 301.3°C
  • Refractive Index: 1.576
  • PSA: 110.8

1,7-Phenanthroline-2,8-dicarboxylicacid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, 2,8-dimethyl ester Related Literature

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